molecular formula C7H5IN2 B1323406 5-Iodo-1H-indazole CAS No. 55919-82-9

5-Iodo-1H-indazole

Cat. No. B1323406
Key on ui cas rn: 55919-82-9
M. Wt: 244.03 g/mol
InChI Key: CGCHCLICSHIAAM-UHFFFAOYSA-N
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Patent
US08198456B2

Procedure details

5-Aminoindazole (64.73 g, 486.13 mmol) was suspended in 600 mL water and ca. 600 mL ice, and conc. HCl (200 mL, 5759 mmol) was added. The mixture was cooled in an ice-salt bath to ca. −5° C. To this mixture was added, dropwise, a solution of sodium nitrite (37.34 g, 541.2 mmol) in 200 mL water (took about 1 hr). The internal temperature was kept below ca. +2° C. The resulting brown solution was stirred for a further 15 min at −5° C., then a solution of potassium iodide (97 g, 584.34 mmol) in 250 mL water was slowly added dropwise (took about 30 min). After complete addition, the reaction was heated to 90° C. for 1.5 hr. After allowing to cool, the solution was filtered to give a fine black solid and the filtrate was allowed to sit overnight in the refrigerator. The next day the filtrate was filtered again and the two solids were combined and dried to give 5-iodoindazole (126.63 g, 106%).
Quantity
64.73 g
Type
reactant
Reaction Step One
Quantity
37.34 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
106%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.Cl.N([O-])=O.[Na+].[I-:16].[K+]>O>[I:16][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
64.73 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
37.34 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
97 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred for a further 15 min at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
CUSTOM
Type
CUSTOM
Details
was kept below ca. +2° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90° C. for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to give a fine black solid
WAIT
Type
WAIT
Details
to sit overnight in the refrigerator
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The next day the filtrate was filtered again
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 126.63 g
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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